H-D-Abu-Otbu HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

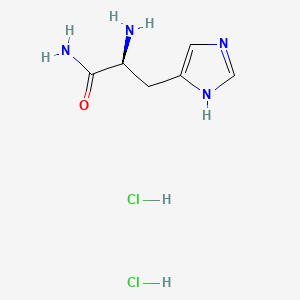

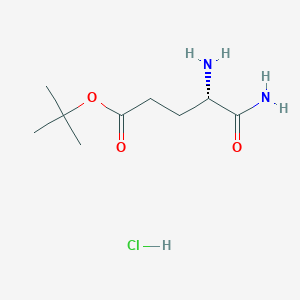

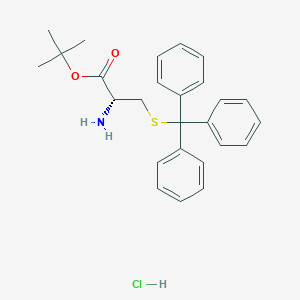

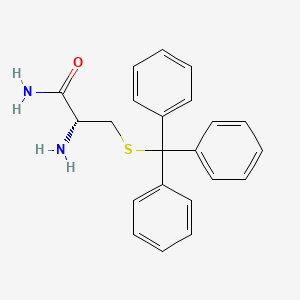

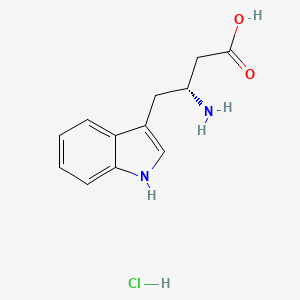

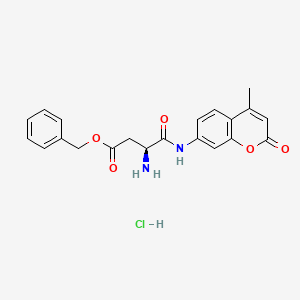

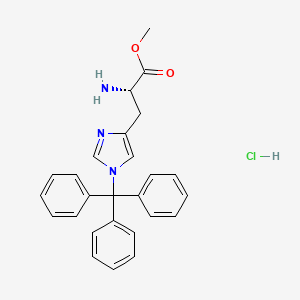

H-D-Abu-Otbu HCl, also known as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C8H18ClNO2 . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with perchloric acid at 20°C for 48 hours . The process starts with a solution of commercially available enantiopure 2-aminobutyric acid (1.00 g, 10 mmol) and perchloric acid (70%, 5.0 g, 83 mmol) in tert-butylacetate (150 mL). This mixture is stirred at room temperature for 48 hours and then extracted with cold (0 °C) 0.5 M hydrochloric acid (2 × 50 mL). The combined aqueous layers are carefully neutralized with solid NaHCO3 and extracted with diethyl ether (3 × 100 mL). The combined organic layers are dried over MgSO4 and the solvent is evaporated to give the product (>98 %, GC) as a viscose oil .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCl.CCC@@HC(=O)OC(C)(C)C . The InChI key is OEPKETQBSXWOBJ-FYZOBXCZSA-N . Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 195.69 .Wissenschaftliche Forschungsanwendungen

Conformational Studies of Peptides

Correlation between Symmetry Breaker Position and Conformational Preferences

Research on peptides containing Cα,α-diethylglycine (Deg) and L-α-aminobutyric acid (L-Abu) explored how punctual replacements affect peptide conformation. This study highlights how breaking the α-carbon symmetry in peptides can modulate their conformational tendencies, suggesting potential applications in designing peptides with specific structural attributes for therapeutic or biochemical studies (Torras et al., 2008).

Antioxidant and Protective Effects

Antioxidant Potential of Tetrapeptide Derivatives

A novel tetrapeptide derivative demonstrated cardioprotective and antioxidant effects in a model of myocardial necrosis in rats. Such studies indicate the therapeutic potential of peptide derivatives in protecting against cardiovascular diseases (Manikandan et al., 2002).

Transdermal Delivery Research

Control of Transdermal Permeation

Research on formulations containing hydrocortisone acetate for topical application provides insights into how different formulations affect drug solubility and flux across membranes. This could have implications for the development of transdermal delivery systems for various drugs, including peptide-based therapeutics (Fini et al., 2008).

Hydrothermal Carbonization Applications

Hydrothermal Carbonization (HTC)

Research on HTC of biomass highlights its benefits for producing carbonaceous solid products (hydrochar) with applications in biofuel, adsorption, energy storage, and catalysis. Understanding the process mechanisms and kinetics can inform the design of HTC processes for waste management and energy production (Román et al., 2018).

Nutritional Supplements and Exercise Performance

Effects of (-)-Hydroxycitrate on Energy Metabolism

A study on the effects of (-)-Hydroxycitrate (HCA) from Garcinia cambogia on energy metabolism in mice suggests potential applications in weight management and exercise performance through the promotion of lipid oxidation and sparing of carbohydrate utilization (Ishihara et al., 2000).

Wirkmechanismus

Target of Action

This compound is a unique chemical provided for early discovery researchers

Mode of Action

As a derivative of 2-aminobutyric acid

Result of Action

As a unique chemical provided for early discovery researchers , its effects are likely to be the subject of ongoing and future research.

Safety and Hazards

H-D-Abu-Otbu HCl is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including protective gloves, clothing, and eye/face protection . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959750-74-4, 313994-32-0 |

Source

|

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R)-2-aminobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.